1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde

Description

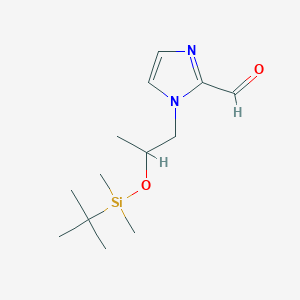

1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde is an imidazole derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxypropyl chain at the N1 position and a formyl (-CHO) group at the C2 position of the imidazole ring. The TBS group is a widely used protecting group in organic synthesis due to its stability under basic and mildly acidic conditions, which enhances the compound’s utility as an intermediate in multi-step syntheses . The aldehyde moiety offers a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

1-[2-[tert-butyl(dimethyl)silyl]oxypropyl]imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2Si/c1-11(17-18(5,6)13(2,3)4)9-15-8-7-14-12(15)10-16/h7-8,10-11H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBAHRIMKXQSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1C=O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde typically involves multiple steps, starting with the preparation of the imidazole core The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Types of Reactions:

Oxidation: The carbaldehyde group can undergo oxidation reactions to form carboxylic acids.

Reduction: The imidazole ring can be reduced to form imidazolines.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazoline derivatives.

Substitution: Derivatives with different functional groups replacing the tert-butyldimethylsilyloxy group.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Insights

- Stability and Reactivity : The TBS group in the target compound enhances stability under synthetic conditions compared to analogs like 1-cyclopropyl-1H-imidazole-2-carbaldehyde, which lacks protective groups. This makes the target compound preferable in multi-step syntheses requiring orthogonal protection strategies.

- Functionalization Potential: The aldehyde group offers superior reactivity for forming imines or hydrazones compared to esters () or amides (), enabling diverse downstream modifications.

- Structural Insights : X-ray crystallography (e.g., ) is critical for confirming the configuration and intermolecular interactions of such compounds, particularly for assessing steric effects introduced by bulky substituents like TBS.

Biological Activity

1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde, with the CAS number 1820741-32-9, is a specialized organic compound characterized by an imidazole ring and a tert-butyldimethylsilyloxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2Si, with a molecular weight of 268.43 g/mol. The presence of the imidazole ring is significant as it is known for various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and coordination with metal ions, which may influence enzymatic pathways and receptor activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial efficacy of similar imidazole compounds against various bacterial strains, suggesting that this compound may also possess such properties.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 19 |

| B. subtilis | 21 |

The above table summarizes the antibacterial activity observed in related compounds, indicating that similar structures could yield comparable results for this compound .

Anti-inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Further studies are needed to elucidate the specific pathways affected by this compound.

Antitumor Activity

Imidazole compounds are also recognized for their antitumor properties. They can inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis. The potential of this compound in cancer therapy remains an area for future exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing various imidazole derivatives to evaluate their biological activities systematically. For instance, Jain et al. synthesized several derivatives and tested their antimicrobial potential against common pathogens, demonstrating significant activity that warrants further investigation into related compounds .

Q & A

Q. How can synthesis optimization be achieved for 1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde?

Methodological Answer: Optimization requires systematic evaluation of reaction parameters. Key steps include:

- Oxidation of intermediates : Use Dess-Martin periodinane (DMP) under controlled conditions (4°C, 1 hour) to convert alcohols to aldehydes without over-oxidation .

- Solvent selection : Dichloromethane (DCM) is effective for maintaining reaction homogeneity, as demonstrated in analogous imidazole-carbaldehyde syntheses with 85% yield .

- Statistical design : Apply factorial experimental designs to minimize trials while assessing variables like temperature, catalyst loading, and reaction time .

Q. What characterization techniques confirm structural integrity and purity?

Methodological Answer:

- NMR spectroscopy : Analyze , , and NMR to verify tert-butyldimethylsilyl (TBS) protection and aldehyde functionality.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm, as validated for structurally related benzimidazole derivatives .

Q. How should stability be ensured during storage and handling?

Methodological Answer:

- Storage conditions : Keep under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation and TBS group hydrolysis.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with periodic HPLC analysis to assess degradation pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

Methodological Answer:

- Steric and electronic analysis : Use DFT calculations to predict reactivity at imidazole C-4/C-5 positions. The TBS group may direct electrophiles to less hindered sites.

- Protecting group strategies : Compare TBS with other silyl ethers (e.g., TIPS) to modulate steric effects, as shown in analogous imidazole systems .

Q. What methodologies assess biological activity in antimicrobial or anticancer studies?

Methodological Answer:

- In vitro bioassays : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays, referencing protocols for benzimidazole derivatives with IC values <10 µM .

- Structure-Activity Relationship (SAR) : Modify the aldehyde or TBS-propyl chain and correlate changes with activity against cancer cell lines (e.g., MCF-7) .

Q. How can contradictory data in reaction yields or product distributions be resolved?

Methodological Answer:

- Controlled variable testing : Isolate oxygen/moisture sensitivity by repeating reactions under strict anhydrous conditions.

- Kinetic profiling : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., aldehyde dimerization) .

- Statistical reconciliation : Apply response surface methodology (RSM) to model interactions between conflicting variables (e.g., temperature vs. catalyst) .

Q. What computational tools predict reactivity in catalytic transformations?

Methodological Answer:

Q. How are impurities or byproducts characterized during scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.